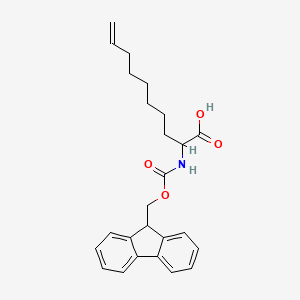
(R)-N-Fmoc-2-(7'-octenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Fmoc-2-(7’-octenyl)glycine is a specialized amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and an octenyl side chain attached to the alpha carbon of the glycine residue. This unique structure makes it a valuable building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-2-(7’-octenyl)glycine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-2-(7’-octenyl)glycine.
Protection of the Amino Group: The amino group of ®-2-(7’-octenyl)glycine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure ®-N-Fmoc-2-(7’-octenyl)glycine.
Industrial Production Methods
In an industrial setting, the production of ®-N-Fmoc-2-(7’-octenyl)glycine follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Reactors: The reactions are carried out in automated reactors to ensure consistent quality and yield.
High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Fmoc-2-(7’-octenyl)glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Peptide Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation and Reduction: The octenyl side chain can undergo oxidation to form epoxides or reduction to form saturated alkyl chains.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HATU or EDC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Major Products
Deprotected Amino Acid: ®-2-(7’-octenyl)glycine.
Peptide Conjugates: Peptides with enhanced stability and bioactivity.
Oxidized Products: Epoxides of the octenyl side chain.
Reduced Products: Saturated alkyl chains.
Wissenschaftliche Forschungsanwendungen
®-N-Fmoc-2-(7’-octenyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.
Biology: Stapled peptides synthesized using this compound are used to study protein-protein interactions and cellular signaling pathways.
Medicine: Stapled peptides have potential therapeutic applications, including as inhibitors of protein-protein interactions involved in diseases such as cancer and infectious diseases.
Industry: Used in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of ®-N-Fmoc-2-(7’-octenyl)glycine is primarily related to its role in the synthesis of stapled peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The octenyl side chain can participate in ring-closing metathesis reactions to form hydrocarbon staples, which enhance the stability and bioactivity of the peptides. These stapled peptides can interact with specific molecular targets, such as proteins involved in cellular signaling pathways, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Fmoc-2-(4’-pentenyl)glycine: Similar structure but with a shorter alkenyl side chain.
®-N-Fmoc-2-(9’-decenyl)glycine: Similar structure but with a longer alkenyl side chain.
®-N-Fmoc-2-(7’-octynyl)glycine: Similar structure but with an alkyne side chain instead of an alkene.
Uniqueness
®-N-Fmoc-2-(7’-octenyl)glycine is unique due to its optimal side chain length, which allows for efficient ring-closing metathesis reactions to form stable hydrocarbon staples. This enhances the stability and bioactivity of the resulting stapled peptides, making it a valuable tool in peptide synthesis and drug development.
Eigenschaften
Molekularformel |
C25H29NO4 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid |
InChI |
InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28) |
InChI-Schlüssel |
KXYYRDGOGQGGED-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
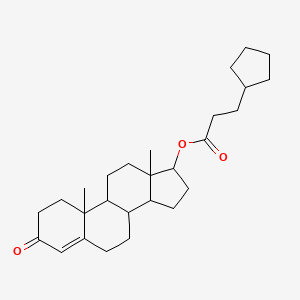
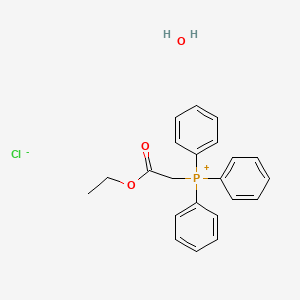
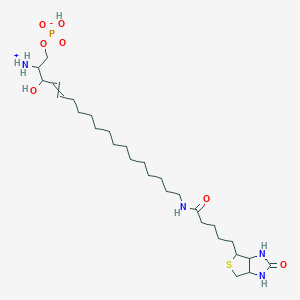
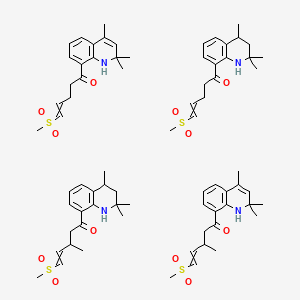
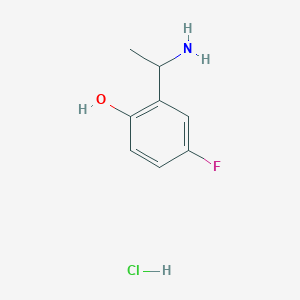
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
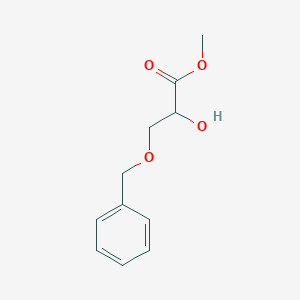
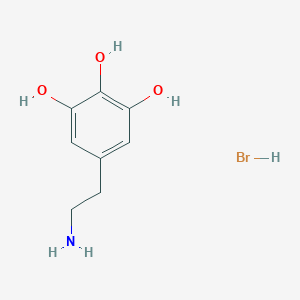
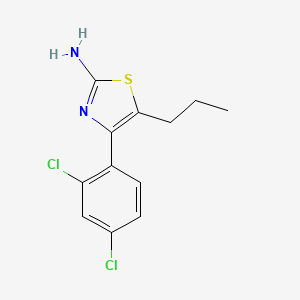
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)
